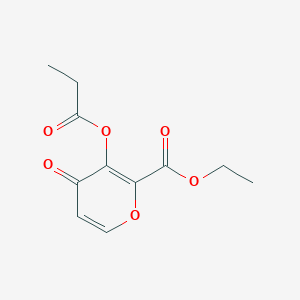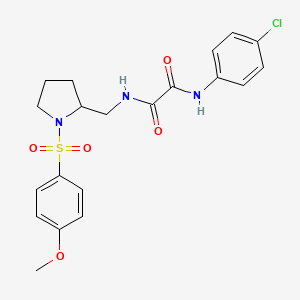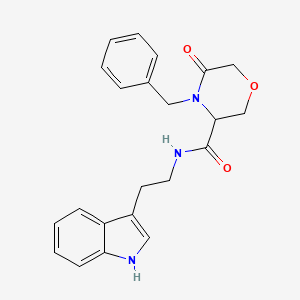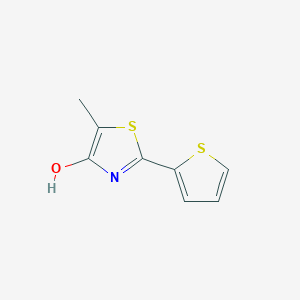![molecular formula C22H26N4OS B2428834 N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-29-3](/img/no-structure.png)
N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives, which have been found to have a wide range of biological activities. The synthesis of this compound involves several steps, and the resulting product has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Abuelizz et al. (2017) highlights the synthesis of new quinazoline derivatives, including N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, and their evaluation for anticancer activity. These compounds demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB-231 cancer cell lines, with some compounds exhibiting more potent effects than gefitinib, a known anticancer agent. The study emphasizes the potential of these derivatives as anticancer agents, indicating the importance of structural modifications in enhancing biological activity (Abuelizz et al., 2017).
Antimicrobial Activity
Saravanan et al. (2015) synthesized a series of quinazolinone derivatives, exploring their antimicrobial potential. The compounds were tested against various human pathogenic microorganisms, showcasing effective antimicrobial activity. The study provides insights into the relationship between functional group variations and biological activity, underscoring the versatility of quinazoline derivatives in developing potential antimicrobials (Saravanan et al., 2015).
Synthesis Methodologies
Azizi and Edrisi (2017) developed a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the efficiency and simplicity of the synthesis process. This method's advantages include good to high yields and the ease of product isolation and purification, providing a valuable approach for synthesizing quinazoline derivatives with potential biological applications (Azizi & Edrisi, 2017).
Corrosion Inhibition
Jamil et al. (2018) investigated the use of Schiff bases derived from quinazoline compounds as corrosion inhibitors. These compounds, characterized by their stability and efficiency, were tested for mild steel corrosion inhibition in a corrosive acid environment. The study demonstrates the potential of quinazoline derivatives in industrial applications, such as corrosion protection, further extending the utility of these compounds beyond biomedical applications (Jamil et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves the reaction of 4-methylbenzylamine with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid, followed by coupling with 6-aminohexanoic acid and subsequent amide formation.", "Starting Materials": [ "4-methylbenzylamine", "2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid", "6-aminohexanoic acid", "coupling reagents", "solvents" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of coupling reagents and solvents to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then coupled with 6-aminohexanoic acid using coupling reagents and solvents to form the final product, N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
689266-29-3 |
Molecular Formula |
C22H26N4OS |
Molecular Weight |
394.54 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C22H26N4OS/c1-16-10-12-17(13-11-16)15-24-20(27)9-3-2-6-14-23-21-18-7-4-5-8-19(18)25-22(28)26-21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,27)(H2,23,25,26,28) |
InChI Key |
KUVNBXLFUYFDKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



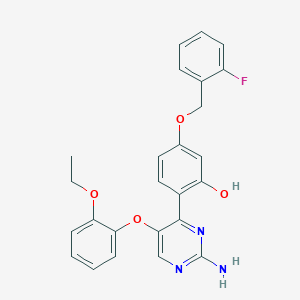
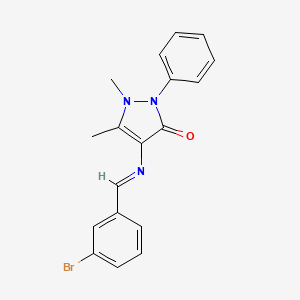
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428760.png)
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)

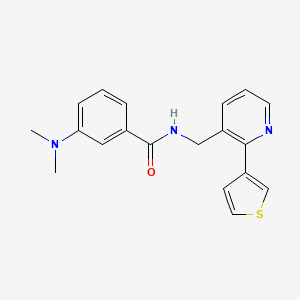
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)
